molecular formula C7H5F2N3OS B8470973 5-(Difluoromethoxy)thiazolo[5,4-b]pyridin-2-amine CAS No. 1192813-44-7

5-(Difluoromethoxy)thiazolo[5,4-b]pyridin-2-amine

Cat. No. B8470973
CAS RN: 1192813-44-7
M. Wt: 217.20 g/mol
InChI Key: LWYPLPIJTCQWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethoxy)thiazolo[5,4-b]pyridin-2-amine is a useful research compound. Its molecular formula is C7H5F2N3OS and its molecular weight is 217.20 g/mol. The purity is usually 95%.
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properties

CAS RN

1192813-44-7

Molecular Formula

C7H5F2N3OS

Molecular Weight

217.20 g/mol

IUPAC Name

5-(difluoromethoxy)-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C7H5F2N3OS/c8-6(9)13-4-2-1-3-5(12-4)14-7(10)11-3/h1-2,6H,(H2,10,11)

InChI Key

LWYPLPIJTCQWCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)N)OC(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To acetic acid (10 mL) cooled in an ice bath was added potassium thiocyanate (3.18 g, 32.8 mmol) and 6-(difluoromethoxy)pyridin-3-amine (1 g, 4.1 mmol). The reaction was cooled in an ice-salt bath until the reaction temperature reached <0° C. A solution of bromine (0.65 mL, 12.7 mmol) in acetic acid (3 mL) was added dropwise over 2 hours at a rate that maintained the reaction temperature <0° C. This gave a very thick mixture. After the addition was complete, the mixture was left to stir and allowed to slowly warm to room temperature overnight. After stirring overnight, water (5 mL) was added and the mixture was heated to 85° C. in an oil bath. This mixture was then filtered while still hot. The yellow filter cake was returned to the reaction flask, and an additional 5 mL acetic acid was added. The mixture was heated again to 85° C., and then filtered while still hot. The combined filtrates were cooled in an ice bath and neutralized to pH 8 with concentrated ammonium hydroxide. A yellow precipitate formed which was then collected by filtration. This crude material was purified by column chromatography (12-100% ethyl acetate/hexanes) to afford 5-(difluoromethoxy)thiazolo[5,4-b]pyridin-2-amine (321 mg, 1.48 mmol, 36.1% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.64-7.81 (m, 2 H), 6.92 (d, J=8.53 Hz, 1 H). MS (LC/MS) R.T.=1.66; [M+H]+=218.10.
Name
potassium thiocyanate
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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